(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid
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Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trimethoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the propanoic acid backbone: This can be achieved through various methods, including the use of Grignard reagents or other organometallic compounds.
Introduction of the trimethoxybenzyl group: This step involves the use of a suitable benzylating agent under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be used in the development of new pharmaceuticals.
Industry: May serve as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid: Similar structure but without the Boc protection.
(S)-3-((tert-Butoxycarbonyl)amino)-2-(benzyl)propanoic acid: Similar structure but without the methoxy groups on the benzyl ring.
Uniqueness
The presence of the Boc group provides protection for the amino group, allowing for selective reactions at other sites. The trimethoxybenzyl moiety can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H27NO7 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(2,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H27NO7/c1-18(2,3)26-17(22)19-10-12(16(20)21)7-11-8-14(24-5)15(25-6)9-13(11)23-4/h8-9,12H,7,10H2,1-6H3,(H,19,22)(H,20,21)/t12-/m0/s1 |
InChI Key |
DQRAGQOLECABPU-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC(=C(C=C1OC)OC)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1OC)OC)OC)C(=O)O |
Origin of Product |
United States |
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